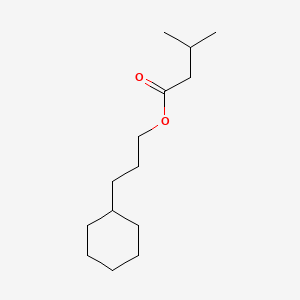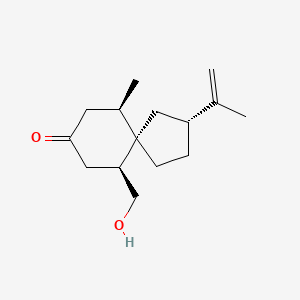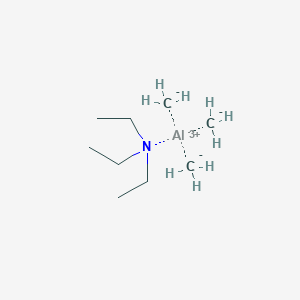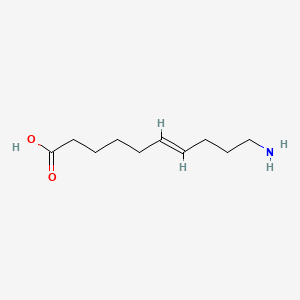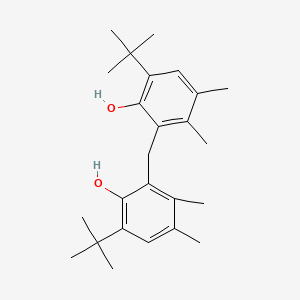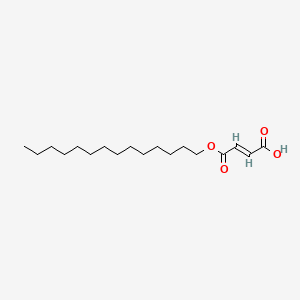
1-Isopropyl-4-methylpent-1-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-methylpent-1-enyl acetate is an organic compound with the molecular formula C11H20O2. It is known for its distinct chemical structure, which includes an acetate group attached to a 1-isopropyl-4-methylpent-1-enyl chain. This compound is often used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-methylpent-1-enyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isopropyl-4-methylpent-1-enol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-methylpent-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, such as halides, using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
1-Isopropyl-4-methylpent-1-enyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-methylpent-1-enyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
1-Isopropyl-4-methylpent-1-enyl alcohol: Similar structure but with an alcohol group instead of an acetate group.
1-Isopropyl-4-methylpent-1-enyl chloride: Similar structure but with a chloride group instead of an acetate group.
1-Isopropyl-4-methylpent-1-enyl ketone: Similar structure but with a ketone group instead of an acetate group.
Uniqueness: 1-Isopropyl-4-methylpent-1-enyl acetate is unique due to its specific functional group, which imparts distinct chemical and physical properties. The acetate group makes it more reactive in esterification and hydrolysis reactions compared to its alcohol or chloride counterparts .
Properties
CAS No. |
94291-79-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-2,6-dimethylhept-3-en-3-yl] acetate |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h7-9H,6H2,1-5H3/b11-7+ |
InChI Key |
AYKLIRYFVQAMPD-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)C/C=C(\C(C)C)/OC(=O)C |
Canonical SMILES |
CC(C)CC=C(C(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
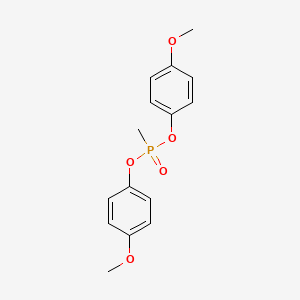
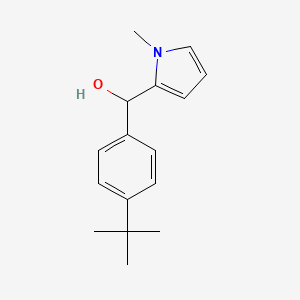
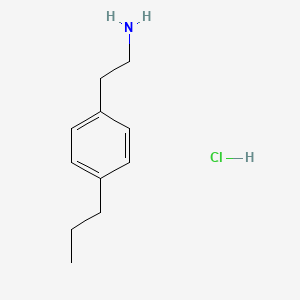
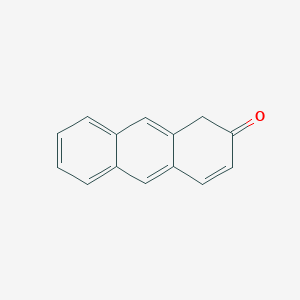
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
